
2-Amino-6-ethyl-3-methylquinoline hydrochloride
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Overview
Description
2-Amino-6-ethyl-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.71 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Amino-6-ethyl-3-methylquinoline hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction times and energy consumption.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, making the process more environmentally friendly.
Catalyst Recycling: Using recyclable catalysts such as clay or ionic liquids to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-6-ethyl-3-methylquinoline hydrochloride has shown promise as a lead compound in drug discovery due to its biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for the development of new antibiotics.
- Antitumor Properties : Research indicates that derivatives of quinoline compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This suggests that this compound may have potential as an anticancer agent.
Biochemical Research
The compound is frequently utilized in proteomics and biochemical studies due to its ability to interact with proteins and enzymes:
- Binding Affinity Studies : Interaction studies focus on the binding affinity of this compound with specific biological targets, which is crucial for understanding its mechanism of action.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Antitumor | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: Synthesis Pathways for this compound
Step | Reaction Type | Key Reagents |
---|---|---|
Quinoline Formation | Cyclization | Precursor A, Precursor B |
Functionalization | Nucleophilic Substitution | Amine Source |
Salt Formation | Acid-base Reaction | Hydrochloric Acid |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic agent.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability among cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific cellular pathways.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and proteins. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Protein Interactions: It can disrupt or stabilize interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethyl-6-methylquinoline hydrochloride: Similar in structure but with different positional isomers.
2-Amino-6-methylquinoline hydrochloride: Lacks the ethyl group, leading to different chemical properties.
2-Aminoquinoline hydrochloride: Simplest form, lacking both ethyl and methyl groups.
Uniqueness
2-Amino-6-ethyl-3-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other quinoline derivatives may not be as effective .
Biological Activity
2-Amino-6-ethyl-3-methylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN, with a molecular weight of approximately 201.68 g/mol. The compound features a quinoline ring structure, characterized by a benzene ring fused to a pyridine ring, with an amino group at the 2-position and ethyl and methyl substitutions at the 6 and 3 positions, respectively. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, the compound demonstrated inhibition zones in disk diffusion assays, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (ppm) |
---|---|---|
E. coli | 15 | 1000 |
S. aureus | 18 | 1000 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay showed that it can effectively neutralize free radicals, indicating its potential role in preventing oxidative damage .
Table 2: Antioxidant Activity of this compound
Sample | IC50 Value (µg/mL) |
---|---|
This compound | 45.0 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have shown that it can inhibit the growth of several cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 3: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 22.7 |
MCF-7 | 30.98 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Hemozoin Polymerization : Similar to other quinoline derivatives, it may inhibit hemozoin polymerization in malaria parasites, leading to increased levels of toxic heme within the parasite.
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may involve the generation of ROS, which can induce cellular stress in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various quinoline derivatives, including this compound. Researchers found that modifications to the quinoline structure could enhance its biological activity significantly. For instance, derivatives with additional functional groups showed improved antimicrobial efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-ethyl-3-methylquinoline hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis of quinoline derivatives often involves Pd-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally similar compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k). A typical protocol uses PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF under reflux, followed by column chromatography for purification . Purity validation should combine HPLC (≥95% purity as per standards in ) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How can the solubility and stability of this compound be characterized under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (e.g., DMSO, ethanol) and non-polar solvents, with stability assessed via accelerated degradation studies (e.g., exposure to light, heat, or varying pH). For example, related quinoline hydrochlorides (e.g., 2-(chloromethyl)quinoline hydrochloride) show stability under dry, cool storage (2–8°C) . UV-Vis spectroscopy and mass spectrometry can monitor decomposition products .
Q. What analytical techniques are critical for confirming the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, as used for analogs like 2-chloro-3-hydroxymethyl-6-methoxyquinoline (mean σ(C–C) = 0.003 Å, R factor = 0.041) . Complementary techniques include powder XRD for bulk crystallinity and differential scanning calorimetry (DSC) to determine melting points (e.g., mp 183–187°C for 2-(chloromethyl)quinoline hydrochloride) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. For instance, studies on 2-chloro-6-methoxyquinoline-3-carbaldehyde used crystallographic data to validate theoretical bond lengths and angles . Pairing computational results with experimental kinetics (e.g., reaction rates in Pd-catalyzed systems) refines mechanistic insights .
Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). A robust approach includes:
- Dose-response curves across multiple models (e.g., bacterial vs. mammalian cells).
- Metabolite profiling (LC-MS) to identify active/degradation products.
- Comparative studies with analogs (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) to isolate structural determinants of activity .
Q. How can isotopic labeling or derivatization enhance tracking of this compound in metabolic studies?
- Methodological Answer : Introduce stable isotopes (e.g., ¹³C, ¹⁵N) during synthesis for tracing via mass spectrometry. For example, ethyl ester derivatives of quinoline carboxaldehydes (e.g., ethyl 6-chloro-2-[(2-chloro-quinolin-3-yl)methoxy]quinoline-3-carboxylate) improve detectability in biological matrices . Derivatization with fluorescent tags (e.g., dansyl chloride) enables cellular localization studies via confocal microscopy .
Properties
CAS No. |
1172796-85-8 |
---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
6-ethyl-3-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI Key |
OAOZJYIIBCOQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl |
Origin of Product |
United States |
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